molecular formula C19H22N6O2S3 B2389231 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1105222-78-3

2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2389231
CAS RN: 1105222-78-3
M. Wt: 462.61
InChI Key: OPRIQSYMUIJTLO-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a chemical compound that contains a thiazole ring . The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, some 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized in a study . The target compounds were obtained in five steps, starting with the acetylation of 4-aminoacetophenone with acetyl chloride to obtain N-(4-acetylphenyl)acetamide .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N6O2S3, and its molecular weight is 462.61. The compound contains a thiazole ring, which consists of sulfur and nitrogen atoms .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Treatment of Neurological Conditions

The compound has shown promise in the treatment of various neurological conditions . This is due to its affinity for alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment .

Pharmacokinetics

The compound has been studied for its pharmacokinetic profile . The results of these studies can help in understanding how the compound is absorbed, distributed, metabolized, and excreted, which is crucial for its potential use as a therapeutic agent .

Molecular Dynamics Simulations

The compound has been used in molecular dynamics simulations . These simulations can help in understanding the interactions of the compound with other molecules and its potential effects .

Structure-to-Magnetism Correlation

Although not directly related to the exact compound , a structurally similar compound, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, has been studied for its structure-to-magnetism correlation . This could potentially open up avenues for studying the compound in the field of magnetism .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved sources, molecules containing a thiazole ring can behave unpredictably when entering physiological systems . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, future research may focus on finding new leads from thiazole-bearing compounds like this one, which may later be translated into new drugs .

properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S3/c1-13-11-28-17(20-13)21-16(26)12-29-19-23-22-18(30-19)25-9-7-24(8-10-25)14-5-3-4-6-15(14)27-2/h3-6,11H,7-10,12H2,1-2H3,(H,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIQSYMUIJTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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